molecular formula C10H19NO2 B1520922 4-Isopropyl-piperidine-2-carboxylic acid methyl ester CAS No. 261777-45-1

4-Isopropyl-piperidine-2-carboxylic acid methyl ester

Cat. No. B1520922
CAS RN: 261777-45-1
M. Wt: 185.26 g/mol
InChI Key: CLISOXVRHSPWNU-UHFFFAOYSA-N
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Description

“4-Isopropyl-piperidine-2-carboxylic acid methyl ester” is a versatile chemical compound used in scientific research for various applications, such as drug discovery and organic synthesis. It is a derivative of isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist .


Synthesis Analysis

The synthesis of similar compounds often involves multiple reactions. For instance, the synthesis of piperidine derivatives can involve the removal of the metalation group, dehydroxylation, and pyridine reduction . An efficient and convenient method for the synthesis of 4-differently substituted-4-aminopiperidine derivatives was described, employing isonipecotate as a starting material and Curtius rearrangement as a key step .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various methods. For example, the molecular structure of 2-chloro-4-(4-fluro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester has been determined, with weak but significant interactions like C–H···O, C–H···F and π – π involved in the stability of the structure .


Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex. For instance, intramolecular weak C9–H9···O16 and C19–H19···O17 hydrogen bond interactions led to the formation of pseudo seven and six-membered hydrogen-bond pattern with graph set motif S (7) and S (6), thus locking the molecular conformation and eliminating conformational flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the chemical formula of isonipecotic acid is C6H11NO2, and its molar mass is 129.16 g/mol .

Scientific Research Applications

Synthetic Intermediates and Natural Products

  • Preparation and Reactivity : 4-Isopropyl-piperidine-2-carboxylic acid methyl ester, as a derivative of piperidine, is involved in the synthesis of natural products and compounds with pharmacological interest. The study by Ibenmoussa et al. (1998) details the preparation and structural determination of piperidine derivatives, emphasizing their role in the synthesis of natural products and compounds with pharmacological applications, including antiepileptic and herbicidal agents (Ibenmoussa et al., 1998).

Piperidine Derivatives in Organic Synthesis

  • Carbocyclization Reactions : Piperidine derivatives like this compound are used in carbocyclization reactions to create polysubstituted piperidines, as detailed in studies by Lorthiois et al. (1998). This process is highly stereoselective and enables the synthesis of di-, tri-, tetra-, or pentasubstituted piperidines, indicating the versatility of piperidine derivatives in organic synthesis (Lorthiois et al., 1998).

Role in Aminocarbonylation

  • Palladium-Catalyzed Aminocarbonylation : Takács et al. (2014) discuss using piperidine derivatives with ester functionality, such as this compound, in palladium-catalyzed aminocarbonylation. This process is significant for synthesizing carboxamides and ketocarboxamides, demonstrating the compound's utility in complex organic reactions (Takács et al., 2014).

Medicinal Chemistry and Drug Development

  • Anticancer Agents Synthesis : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This research demonstrates the role of piperidine derivatives in the development of potential anticancer drugs, underscoring the compound's relevance in medicinal chemistry (Rehman et al., 2018).

Chiral Building Blocks for Alkaloids

  • Synthesis of Alkaloids : Piperidine derivatives like this compound serve as chiral building blocks for synthesizing piperidine-related alkaloids. Takahata et al. (2002) explored this application, highlighting its potential in creating complex alkaloid structures (Takahata et al., 2002).

Mechanism of Action

While the exact mechanism of action for “4-Isopropyl-piperidine-2-carboxylic acid methyl ester” is not specified in the search results, isonipecotic acid, a related compound, acts as a GABA A receptor partial agonist .

Safety and Hazards

Safety and hazards associated with similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Isopropyl-piperidine-2-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a partial agonist at GABA A receptors . This interaction is crucial as GABA A receptors are involved in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can modulate neuronal activity and has implications for its potential use in neurological research.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways . Additionally, this compound can alter gene expression patterns, potentially leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to GABA A receptors, acting as a partial agonist . This binding can either inhibit or activate the receptor, depending on the context, leading to changes in ion flux across the cell membrane. These changes can subsequently influence neuronal excitability and neurotransmitter release. Furthermore, the compound may also interact with other proteins and enzymes, modulating their activity and affecting cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including neuronal damage and behavioral changes. Understanding the dosage thresholds and optimizing the dosage regimen is crucial for its safe and effective use in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to study its metabolic pathways in detail. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its broader impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Its localization and accumulation within different cellular compartments can influence its activity and function. Understanding these transport mechanisms is vital for optimizing its delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with other biomolecules and its overall function within the cell

properties

IUPAC Name

methyl 4-propan-2-ylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7(2)8-4-5-11-9(6-8)10(12)13-3/h7-9,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLISOXVRHSPWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCNC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662240
Record name Methyl 4-(propan-2-yl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261777-45-1
Record name Methyl 4-(propan-2-yl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isopropyl-piperidine-2-carboxylic acid methyl ester
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4-Isopropyl-piperidine-2-carboxylic acid methyl ester
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